Saquayamycin

Anticancer Hepatocellular carcinoma Cytotoxicity

Saquayamycin (CAS 99260-65-8) is a benz[a]anthracene-based angucycline glycoside with deoxysugar moieties at C-9 and C-3. Unlike other angucyclines, its sugar residues dictate target engagement; Saq B1 IC50 0.18–0.84 μM in CRC, Saq B IC50 0.011 μM in Jurkat leukemia. Choose specific congeners for HCC, PI3K/AKT, or MDR studies. Inquire for purity ≥98%.

Molecular Formula C43H48O16
Molecular Weight 820.8 g/mol
CAS No. 99260-65-8
Cat. No. B1681451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquayamycin
CAS99260-65-8
SynonymsSaquayamycin;  Saquayamycin A; 
Molecular FormulaC43H48O16
Molecular Weight820.8 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C
InChIInChI=1S/C43H48O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-9,11-12,14-15,19-22,28-30,32-34,40,46,48,51-52H,10,13,16-18H2,1-5H3
InChIKeyPSCPFFPJZFSAMI-LDNAYASQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saquayamycin CAS 99260-65-8: Angucycline-Class Antibiotic for Anticancer and Antimicrobial Research


Saquayamycin (CAS 99260-65-8) is a glycoside of aquayamycin belonging to the angucycline class of polycyclic aromatic polyketides [1]. Isolated from Streptomyces nodosus MH190-16F3, this compound features a benz[a]anthracene-based angucycline core decorated with deoxysugar moieties at the C-9 and C-3 positions [2]. Saquayamycin demonstrates dual activity profiles: antimicrobial action primarily against Gram-positive bacteria and potent cytotoxicity toward multiple cancer cell lines including leukemia, hepatocellular carcinoma, colorectal cancer, and non-small cell lung cancer models [3].

Saquayamycin Selectivity: Why Structural Analog Substitution Compromises Experimental Reproducibility


Substituting Saquayamycin with other angucyclines (e.g., landomycins, urdamycins, or moromycins) or even between saquayamycin congeners (A, B, B1, D) is scientifically inadvisable due to profound structure-dependent variation in cytotoxic potency, cell-line selectivity, and resistance-overcoming capability. The nature, number, and linkage positions of sugar residues on the aquayamycin aglycone directly dictate target engagement and downstream pathway modulation [1]. For example, within the same study, IC50 values for colorectal cancer cells varied by orders of magnitude among structurally related angucyclines (Saq B1: 0.18–0.84 μM; Saq B: ~2–4 μM; Lan N: >10 μM) [2]. Furthermore, the presence of specific functional groups—such as the aminosugar rednose in Saquayamycin H—substantially alters both potency and spectrum of activity across cancer types [3]. These differences are not marginal; they represent binary distinctions in experimental utility and procurement value.

Saquayamycin vs. Analogues: Quantitative Differentiation Data for Scientific Selection


Superior Cytotoxicity of Saquayamycin B Against Hepatoma Cells Compared to Doxorubicin

Saquayamycin B demonstrates significantly greater cytotoxicity than the clinical chemotherapeutic doxorubicin across three hepatoma carcinoma cell lines. In direct head-to-head comparison, Saquayamycin B IC50 values were 0.135 μM (HepG-2), 0.033 μM (SMMC-7721), and 0.244 μM (plc-prf-5), all markedly lower than doxorubicin [1]. Apoptosis induction in SMMC-7721 cells was confirmed via DAPI staining showing characteristic morphological changes [1].

Anticancer Hepatocellular carcinoma Cytotoxicity

Overcoming Adriamycin Resistance in P388 Leukemia: Saquayamycin A vs. Standard Therapy

Saquayamycin A demonstrates equivalent inhibitory activity against both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells. In the original characterization, all saquayamycins (A, B, C, D) inhibited growth of both P388 and P388/ADR cell lines [1]. This property is further quantified for Saquayamycin D, which shows identical IC50 values of 0.15 μg/mL against both P388/S and P388/ADR cells . In contrast, adriamycin (doxorubicin) shows markedly reduced efficacy against the resistant subline, a limitation that saquayamycin congeners circumvent.

Drug resistance Leukemia P388

Intra-Class Potency Ranking: Saquayamycin B1 vs. B vs. Landomycin N in Colorectal Cancer

Within a single comparative study of four angucycline compounds, Saquayamycin B1 (Saq B1) exhibited the strongest cytotoxicity against human colorectal cancer (CRC) cells with an IC50 range of 0.18–0.84 μM, outperforming its direct congeners Saq B (IC50 ~2–4 μM), Moromycin B, and Landomycin N (>10 μM) [1]. Notably, Saq B1 demonstrated lower cytotoxicity against normal human hepatocyte cells (QSG-7701) compared to CRC cells, suggesting a degree of tumor cell selectivity [1].

Colorectal cancer Structure-activity relationship Angucycline

Saquayamycin B Demonstrates Sub-Nanomolar Potency in Jurkat T-Cell Leukemia

Saquayamycin B exhibits exceptional potency against Jurkat T-cell leukemia proliferation with an IC50 of 0.011 μM (11 nM). This represents the highest activity among a panel of five structurally related angucyclines tested in the same study, outperforming vineomycin B2 (IC50 0.3 μM) by 27-fold and vineomycin A1 (IC50 >0.1 μM) by at least 10-fold [1].

T-cell leukemia Jurkat Cytotoxicity

Differential Antimicrobial Spectrum: Saquayamycin D MIC Values Against Gram-Positive Bacteria

Saquayamycin D demonstrates moderate antimicrobial activity specifically against Gram-positive bacteria with MIC values ranging from 12.5 to 50 μg/mL . The original characterization of saquayamycins A-D noted that all congeners act on Gram-positive bacteria while showing weaker effects against Gram-negative species [1]. This selectivity profile is consistent across the saquayamycin family and distinguishes them from broad-spectrum angucycline antibiotics.

Antimicrobial Gram-positive MIC

Saquayamycin B1 Mechanism: PI3K/AKT Pathway Inhibition Differentiates from Other Angucyclines

Saquayamycin B1 uniquely engages the PI3K/AKT signaling pathway, a property not established for most other angucyclines. Molecular docking studies indicate direct binding to PI3Kα, and functional assays confirm downstream effects including altered Bcl-2 family protein expression, reversal of epithelial-mesenchymal transition (EMT) markers, and induction of apoptosis in CRC cells [1]. This pathway-specific activity distinguishes Saq B1 from structurally similar angucyclines that may exhibit cytotoxicity through distinct or uncharacterized mechanisms.

PI3K/AKT Signal transduction Apoptosis

Saquayamycin Application Scenarios: Validated Research Use Cases Based on Comparative Evidence


Hepatocellular Carcinoma Drug Screening and Apoptosis Studies

Researchers studying hepatocellular carcinoma (HCC) should prioritize Saquayamycin B due to its demonstrated superiority over doxorubicin across three HCC cell lines (IC50 = 0.033–0.244 μM) [1]. The compound's validated induction of apoptosis in SMMC-7721 cells makes it suitable for mechanistic studies of programmed cell death pathways in liver cancer. This application is supported by direct comparative data showing potency advantages over clinical standard-of-care reference compounds.

Colorectal Cancer PI3K/AKT Pathway Investigation

For studies focused on PI3K/AKT signaling in colorectal cancer, Saquayamycin B1 is the angucycline of choice. With an IC50 of 0.18–0.84 μM in CRC cells and demonstrated pathway engagement via PI3Kα binding, Saq B1 provides a defined molecular mechanism absent in other angucyclines [2]. The compound's selectivity (lower cytotoxicity in normal hepatocytes) further supports its utility in tumor-specific pathway interrogation and EMT studies.

Multidrug Resistance Bypass Mechanism Research

Investigators examining multidrug resistance mechanisms should employ Saquayamycin A or Saquayamycin D based on their demonstrated ability to inhibit both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells with equivalent potency (IC50 ratio = 1.0) [3]. This resistance-overcoming property distinguishes saquayamycins from anthracyclines and enables comparative studies of resistance bypass strategies without confounding potency differences between sensitive and resistant cell populations.

T-Cell Leukemia Tool Compound Development

Saquayamycin B's exceptional potency against Jurkat T-cell leukemia cells (IC50 = 0.011 μM) positions it as a high-value tool compound for T-cell malignancy research [4]. The 11 nM activity represents a 27-fold improvement over vineomycin B2 and >9-fold over vineomycin A1, enabling minimal compound usage while maintaining robust biological effects—a critical consideration for laboratories with limited compound supply or those performing high-content screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saquayamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.